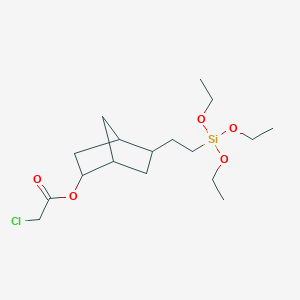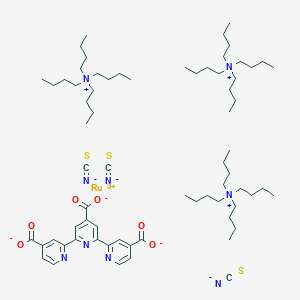
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide, also known as 4-HBI, is a bromo-imidazolium ionic liquid that has recently been gaining attention in scientific research. It is a relatively new compound, synthesized in 2012, and is used mainly in the form of its salt, 4-HBIBr. This compound has a wide range of applications, from being used as a solvent in organic synthesis to being used as a catalyst in various reactions. It is also used in the production of polymers, and as an electrolyte in electrochemical cells.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide has been found to have a wide range of applications in scientific research. It has been used as a solvent in organic synthesis, as a catalyst in various reactions, and as an electrolyte in electrochemical cells. It has also been used in the production of polymers, and as a reagent in the synthesis of other compounds. This compound has also been studied for its potential use in drug delivery systems and as a surfactant.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide is not yet fully understood. However, it is believed that the bromo-imidazolium ionic liquid is able to interact with the substrate molecules of a reaction in order to facilitate the reaction. It is also believed that the bromide ion is able to act as a Lewis acid, which helps to increase the reactivity of the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound is able to interact with various biological molecules, such as proteins and lipids, in order to facilitate the reaction of these molecules. It is also believed that this compound is able to interact with enzymes, which may lead to changes in enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is non-toxic and non-flammable. It is also a good solvent for many organic compounds, and it has a high boiling point, which makes it suitable for use in high-temperature reactions. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, and it is not soluble in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the use of 4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide in scientific research. It could be used in the development of new drug delivery systems, or as a reagent in the synthesis of other compounds. It could also be used as a surfactant in various applications, such as the production of polymers or the synthesis of organic compounds. Additionally, it could be used as an electrolyte in electrochemical cells, or as a catalyst in various reactions. Finally, further research could be done to understand the biochemical and physiological effects of this compound, and to develop more efficient methods of synthesis.
Synthesemethoden
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide is synthesized by a two-step process. In the first step, a base-catalyzed reaction of 2,6-diisopropylphenol with an imidazole derivative is used to form the imidazolium salt. In the second step, the imidazolium salt is reacted with bromine to form the bromo-imidazolium salt, 4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromideBr. This is the most common method of synthesis for this compound, and it has been found to be an efficient and cost-effective method.
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-4-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O.BrH/c1-17(2)21-11-9-12-22(18(3)4)26(21)28-15-25(30)29(16-28)27-23(19(5)6)13-10-14-24(27)20(7)8;/h9-20H,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWIWDCJOJPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=[N+](C=C2O)C3=C(C=CC=C3C(C)C)C(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)




![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)



